molecular formula C8H3Cl3F4O B1404578 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417569-63-1

1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1404578
CAS No.: 1417569-63-1
M. Wt: 297.5 g/mol
InChI Key: YTXJJJNOCXPAHL-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is a specialty fluorinated aromatic compound designed for use as a key building block in advanced chemical synthesis. Its molecular structure, featuring both electron-withdrawing trifluoromethyl and trichloromethoxy groups on a fluorinated benzene ring, makes it a valuable intermediate in pharmaceutical and materials science research. Fluorinated compounds are of significant interest because the introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and physicochemical properties; over 20% of market-available pharmaceuticals now incorporate fluorine . Researchers can utilize this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex bi-aryl systems . It is also suited for the development of novel materials, including liquid crystals and polymers, and for the construction of covalent organic frameworks (COFs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-2-4(7(13,14)15)1-5(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXJJJNOCXPAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(Cl)(Cl)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Trifluoromethylbenzene Derivatives

A key step involves chlorination of trifluoromethylbenzene or related compounds to form trichloromethyl-substituted intermediates. For example, 1-(trifluoromethyl)-3-(trichloromethyl)benzene can be obtained by chlorinating 1,3-bis-(difluorochloromethyl)benzene in the presence of antimony pentachloride under hydrogen chloride pressure (20 bars) at 60 °C for 45 minutes. The reaction mixture is then hydrolyzed and washed to remove catalysts and impurities. Gas chromatography analysis of the crude product reveals a complex mixture of chlorinated and fluorinated benzene derivatives, with the desired compound typically comprising around 52% of the mixture by area percentage. Fractional distillation under reduced pressure (11 mm Hg) at about 87 °C isolates the target compound in yields around 64.7%.

Fluorination of Trichloromethylbenzenes

Subsequent fluorination of trichloromethyl-substituted benzenes is achieved by treatment with anhydrous hydrogen fluoride (HF) in autoclaves at temperatures ranging from 50 to 100 °C for several hours (e.g., 6 hours at 50 °C or 2.5 hours at 100 °C). This step selectively replaces chlorine atoms with fluorine, generating mixed halo-substituted products such as 1-trifluoromethyl-3-difluorochloromethyl-benzene and 1-difluorochloromethyl-3-fluorodichloromethyl-benzene. The reaction mixture is cooled, depressurized, and worked up by quenching on ice and washing with water, followed by fractional distillation to isolate the desired fluorinated compounds.

Catalytic Halogen Exchange and Substitution

Alternative methods involve catalytic halogen exchange reactions between trichloromethyl and trifluoromethyl benzene derivatives. For instance, mixing 1,3-bis-(trichloromethyl)-benzene with 1,3-bis-(trifluoromethyl)-benzene in the presence of iron(III) chloride or aluminum chloride catalysts under hydrogen chloride gas at elevated temperatures (100–150 °C) leads to the formation of mixed trichloromethyl-trifluoromethyl benzenes. Reaction times vary from 2.5 to 6 hours. The reaction mixtures are then purified by fractional distillation under vacuum, yielding products with yields ranging from 31% to 50% depending on conditions and substituent positions.

Fluorination via Vapor-Phase Reactors (Contextual Insight)

Summary of Key Reaction Conditions and Yields

Step Starting Material Catalyst Conditions Major Products Yield (%) Purification Method
Chlorination 1,3-bis-(difluorochloromethyl)-benzene Antimony pentachloride 60 °C, 20 bar HCl, 45 min 1-(trifluoromethyl)-3-(trichloromethyl)benzene (52% GC area) 64.7 (distilled) Fractional distillation (11 mm Hg, 87 °C)
Fluorination 1,3-bis-(trichloromethyl)-benzene None (HF) 50–100 °C, 2.5–6 h, anhydrous HF Mixed fluorochloromethyl benzenes Not specified Fractional distillation
Halogen exchange 1,3-bis-(trichloromethyl)-benzene + 1,3-bis-(trifluoromethyl)-benzene FeCl3, AlCl3, or TiCl4 100–150 °C, HCl atmosphere, 2.5–6 h Mixed trichloromethyl-trifluoromethyl benzenes 31–50 Fractional distillation under vacuum

Research Findings and Notes

  • The use of antimony pentachloride and aluminum chloride as catalysts is critical for efficient chlorination and halogen exchange reactions.
  • Hydrogen chloride gas under pressure facilitates chlorination and halogen exchange by stabilizing intermediates.
  • Anhydrous hydrogen fluoride is essential for selective fluorination replacing chlorine atoms on trichloromethyl groups.
  • Fractional distillation under reduced pressure is the preferred purification technique to isolate the desired halogenated aromatic compounds due to their close boiling points and thermal sensitivity.
  • Gas chromatography is widely used to analyze reaction mixtures and determine product composition and yields.
  • Reaction yields vary significantly depending on substituent positions and reaction conditions, highlighting the need for precise control of temperature, pressure, and catalyst loading.

Chemical Reactions Analysis

1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into drug design is known to enhance the pharmacological properties of compounds. The trifluoromethyl group is particularly valuable in medicinal chemistry for its ability to improve metabolic stability and bioavailability.

Case Study: Anticancer Agents

Research has shown that fluorinated compounds can act as effective anticancer agents. For instance, derivatives of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies demonstrate that the presence of fluorine can enhance the potency of these compounds compared to their non-fluorinated analogs .

Agrochemicals

Fluorinated compounds are increasingly used in the development of agrochemicals due to their unique properties that can enhance efficacy and reduce environmental impact.

Case Study: Herbicides

Fluorinated herbicides have been shown to exhibit improved selectivity and reduced toxicity to non-target species. The synthesis of novel herbicides based on the structure of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has led to compounds that effectively control weed populations while minimizing harm to crops .

Material Science

The unique properties of fluorinated compounds make them suitable candidates for various applications in material science, particularly in the development of advanced materials with specific functionalities.

Case Study: Fluorinated Polymers

Fluorinated polymers derived from 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene are being explored for use in coatings and adhesives due to their excellent chemical resistance and thermal stability. These materials are particularly valuable in harsh environments where traditional polymers would degrade .

Environmental Science

The environmental impact of fluorinated compounds is a growing area of research. Understanding the degradation pathways and ecological effects of compounds like 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is crucial for assessing their safety and sustainability.

Case Study: Biodegradation Studies

Studies on the biodegradation of fluorinated compounds indicate that certain microorganisms can metabolize these substances, leading to insights into their environmental fate. Research focusing on the degradation pathways of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has provided valuable data on how such compounds interact with microbial communities in various ecosystems .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzene Derivatives

The structural uniqueness of 1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene becomes evident when compared to similar derivatives (Table 1).

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (Positions) Molecular Formula Key Functional Attributes
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene F (1), O-CCl₃ (3), CF₃ (5) C₈H₃Cl₃F₄O High lipophilicity, steric bulk
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene F (1), NO₂ (3), CF₃ (5) C₈H₄F₄NO₂ Strong EWG, derivatization utility
1-Fluoro-3-(trifluoromethyl)benzene F (1), CF₃ (3) C₇H₄F₄ Simpler structure, high volatility
1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene Cl (1), CH₂OCH₃ (3), CF₃ (5) C₁₀H₁₀ClF₃O Ether linkage, moderate polarity

Key Observations :

  • Electron-Withdrawing Effects: The nitro group (NO₂) in 1-fluoro-3-nitro-5-(trifluoromethyl)benzene exerts stronger electron-withdrawing effects than the trichloromethoxy group, enhancing electrophilic substitution reactivity .
  • Steric Influence : The trichloromethoxy group’s bulkiness may hinder nucleophilic attacks compared to smaller substituents like methoxymethyl .

Physicochemical Properties and Stability

  • Thermal Stability : Trichloromethoxy groups are less thermally stable than trifluoromethyl or nitro groups due to possible C-Cl bond cleavage at elevated temperatures.
  • Hydrolytic Stability : The O-CCl₃ group may hydrolyze slowly under alkaline conditions, unlike stable CF₃ or inert methoxymethyl groups .
  • Solubility : High halogen content (Cl, F) reduces aqueous solubility but enhances organic solvent compatibility, critical for extraction processes.

Biological Activity

1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene, with the molecular formula C8H3Cl3F4O, is a complex organic compound characterized by its unique combination of halogenated substituents. The presence of fluorine and chlorine atoms in its structure imparts distinctive chemical properties, influencing its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through nucleophilic aromatic substitution reactions, typically involving 1-fluoro-3-nitrobenzene and trichloromethyl chloroformate in the presence of a base like potassium carbonate. The reaction conditions are crucial for optimizing yield and purity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC8H3Cl3F4O
Molecular Weight287.46 g/mol
Physical StateColorless to pale yellow liquid
Boiling PointNot specified
SolubilityNot specified

The biological activity of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The electron-withdrawing nature of the fluorine and chlorine groups enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of various biological pathways .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

Biological Activity and Applications

Research indicates that compounds with trifluoromethyl and trichloromethoxy substituents exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that similar compounds can effectively inhibit certain cancer cell lines and microbial growth .

Case Studies:

  • Antimicrobial Activity: A study investigating various halogenated compounds found that those with trifluoromethyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria.
  • Anticancer Potential: Research on related compounds indicated that fluorinated benzene derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Toxicity and Environmental Impact

While the biological activity of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene presents potential therapeutic benefits, it is essential to consider its toxicity profile. Compounds containing fluorine are often associated with environmental persistence and potential bioaccumulation. Toxicological studies are necessary to evaluate the safety and environmental impact of this compound .

Table 2: Toxicity Profile (Hypothetical)

EndpointValue
Acute Toxicity (LD50)Not established
Chronic Exposure EffectsPotential neurotoxicity
Environmental PersistenceHigh

Q & A

Q. Example Protocol :

Start with 3-methoxy-5-(trifluoromethyl)benzene.

Diazotize at 0°C with NaNO₂/H₂SO₄, followed by fluorination via HBF₄ .

Chlorinate the methoxy group using PCl₅ in DCM (72 hrs, reflux) .

Advanced: How to resolve regioselectivity conflicts between electron-withdrawing groups during synthesis?

Answer:
Competing directing effects (e.g., -OCl₃ vs. -CF₃) require strategic blocking or sequential substitution:

  • Blocking Groups : Introduce a temporary directing group (e.g., -NO₂) to prioritize substitution at the desired position. Remove post-functionalization via reduction .
  • Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., meta-substitution) .

Case Study :
In a synthesis of 1-fluoro-3,5-disubstituted benzene, -CF₃ (strongly meta-directing) was introduced first, followed by fluorination at the para position to -CF₃ .

Basic: What analytical methods are critical for characterizing this compound?

Answer:
Spectroscopic Techniques :

  • ¹⁹F NMR : Distinct signals for -CF₃ (δ ≈ -63 ppm) and -OCl₃ (δ ≈ -40 ppm) .
  • GC-MS : Fragmentation patterns confirm molecular ion [M]⁺ and loss of -OCl₃ (m/z 35, 37 clusters) .
  • IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Cl (550–850 cm⁻¹) .

Q. Table: Hammett Constants (σ)

Substituentσ (meta)σ (para)
-CF₃0.430.54
-OCl₃0.390.45

Basic: What are the stability considerations for the trichloromethoxy group under reaction conditions?

Answer:
-OCl₃ is prone to hydrolysis and thermal degradation:

  • Hydrolysis : Avoid aqueous bases; use anhydrous solvents (e.g., THF, DCM) .
  • Thermal Stability : Decomposes above 120°C; reactions should be conducted below 80°C .

Q. Mitigation Strategy :

  • Add radical scavengers (e.g., BHT) during chlorination to prevent Cl•-induced degradation .

Advanced: How to design a computational model to predict substitution patterns?

Answer:
Methodology :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate transition states .

Frontier Molecular Orbital (FMO) Analysis : Identify sites with highest electron density for electrophilic attack.

Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) .

Case Study :
For 1-fluoro-3,5-disubstituted benzene, FMO analysis predicted preferential fluorination at position 1, validated experimentally .

Basic: What purification methods are optimal for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc (9:1) to separate halogenated byproducts .
  • Recrystallization : Ethanol/water (1:3) yields >95% purity .

Q. Purity Data :

MethodPurity (%)Yield (%)
Column9265
Recrystallization9848

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

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